

Head-to-Head Comparison of Salinazid Derivatives' Potency in Antitubercular Applications

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Compound of Interest

Compound Name: *Salinazid*

Cat. No.: *B610668*

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A detailed analysis of the in vitro efficacy of various **Salinazid** derivatives against *Mycobacterium tuberculosis*, providing researchers and drug development professionals with comparative data and experimental insights to guide further research.

This guide presents a head-to-head comparison of the antitubercular potency of a series of **Salinazid** derivatives. **Salinazid**, a hydrazone derived from isoniazid, is known for its activity against *Mycobacterium tuberculosis*. The following sections provide quantitative data on the potency of its derivatives, detailed experimental protocols for the cited assays, and visualizations of the key biological and experimental pathways.

Potency of Salinazid Derivatives: A Comparative Analysis

The antitubercular activity of a series of 22 (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives was evaluated in vitro against *Mycobacterium tuberculosis* H37Rv. The potency of these compounds is expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible bacterial growth. The results are summarized in the table below, alongside the data for the first-line antitubercular drugs, isoniazid and rifampicin, for reference.

Compound	Substitution Pattern (R)	MIC (µg/mL)[1]
Salinazid	2-OH	> 100
Derivative 2a	H	> 100
Derivative 2b	2-Cl	12.5
Derivative 2c	3-Cl	25.0
Derivative 2d	4-Cl	1.25
Derivative 2e	2-F	50.0
Derivative 2f	3-F	0.62
Derivative 2g	4-F	0.31
Derivative 2h	2-Br	6.25
Derivative 2i	3-Br	12.5
Derivative 2j	4-Br	0.62
Derivative 2k	4-I	0.31
Derivative 2l	2-NO ₂	100
Derivative 2m	3-NO ₂	> 100
Derivative 2n	4-NO ₂	> 100
Derivative 2o	2-CH ₃	100
Derivative 2p	3-CH ₃	50.0
Derivative 2q	4-CH ₃	0.62
Derivative 2r	2-OCH ₃	> 100
Derivative 2s	3-OCH ₃	> 100
Derivative 2t	4-OCH ₃	1.25
Derivative 2u	4-N(CH ₃) ₂	1.25
Derivative 2v	4-OH	> 100

Isoniazid	-	0.06
Rifampicin	-	0.125

Experimental Protocols

The following section details the methodology used to determine the Minimum Inhibitory Concentration (MIC) of the **Salinazid** derivatives.

Microplate Alamar Blue Assay (MABA)

The in vitro antitubercular activity of the synthesized (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives was determined using the Microplate Alamar Blue Assay (MABA)[1]. This method is a colorimetric assay that provides a rapid and sensitive measure of cell viability.

Materials and Reagents:

- Middlebrook 7H9 broth base
- Glycerol
- Oleic acid-albumin-dextrose-catalase (OADC) enrichment
- Mycobacterium tuberculosis H37Rv (ATCC 27294)
- Test compounds (**Salinazid** derivatives)
- Isoniazid and Rifampicin (standard drugs)
- Alamar Blue reagent
- Sterile 96-well microplates

Procedure:

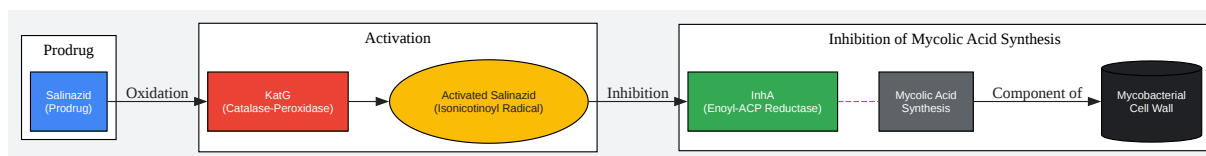
- Preparation of Mycobacterial Suspension: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC. The culture is incubated at

37°C until it reaches the mid-log phase. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted 1:20 in the broth.

- **Preparation of Drug Dilutions:** The test compounds and standard drugs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then prepared in the supplemented Middlebrook 7H9 broth in a 96-well microplate.
- **Inoculation and Incubation:** Each well of the microplate containing the drug dilutions is inoculated with the prepared mycobacterial suspension. The final volume in each well is 200 μ L. The plates are sealed and incubated at 37°C for 7 days.
- **Addition of Alamar Blue and Reading:** After the incubation period, 30 μ L of Alamar Blue reagent is added to each well. The plates are then re-incubated at 37°C for 24 hours.
- **Interpretation of Results:** A color change from blue to pink indicates the growth of bacteria. The MIC is defined as the lowest concentration of the compound that prevents this color change.

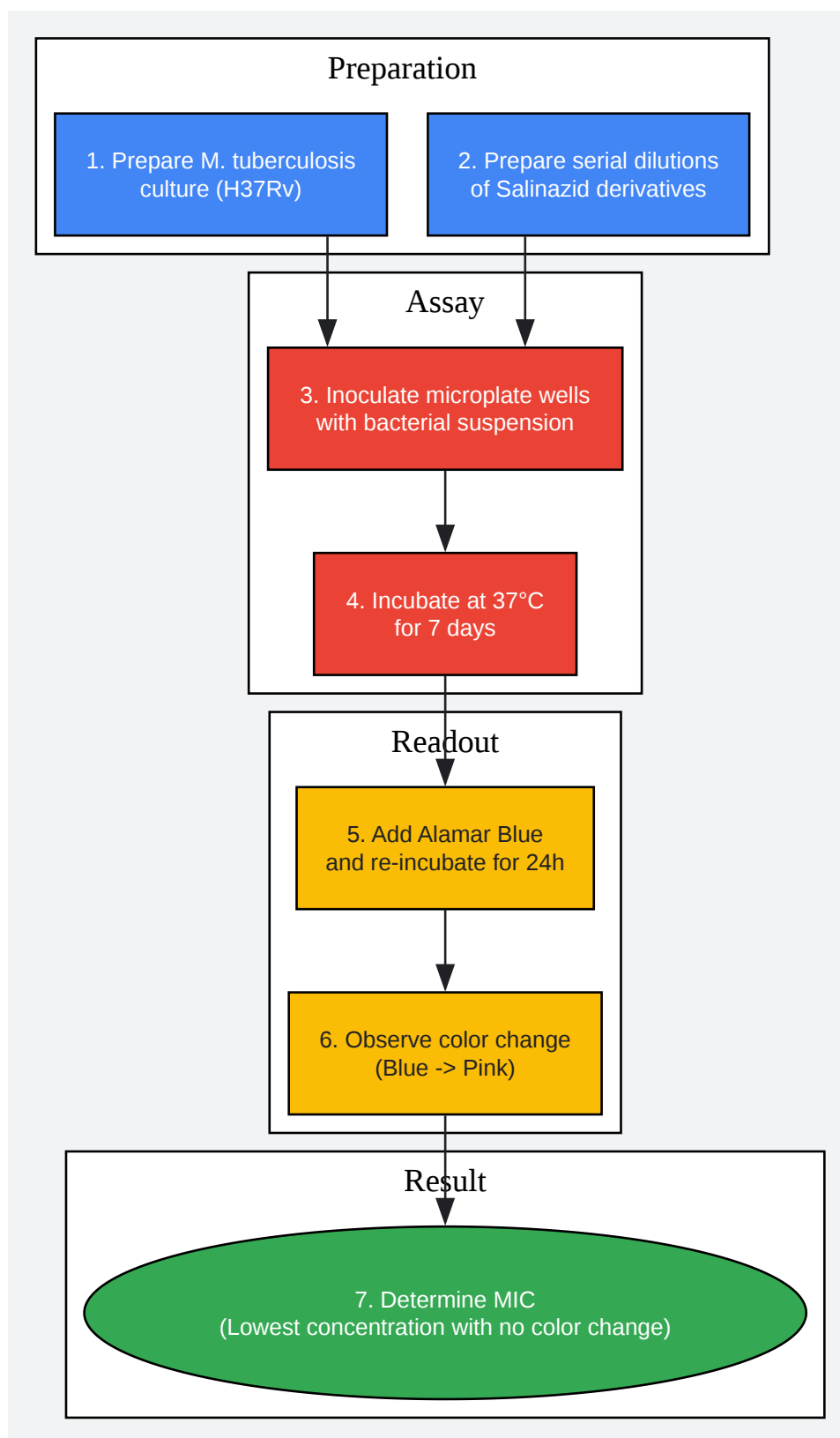
Visualizing the Pathways

The following diagrams illustrate the proposed mechanism of action for **Salinazid** and a typical workflow for determining the Minimum Inhibitory Concentration.



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Caption: Proposed mechanism of action for **Salinazid**.



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Caption: Experimental workflow for MIC determination.

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References

- 1. Synthesis and anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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